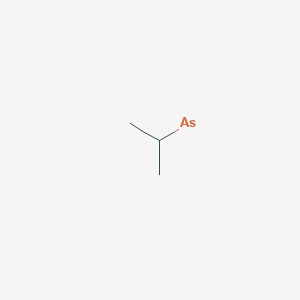
i-Propylarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
i-Propylarsine, also known as isopropylarsine, is an organoarsenic compound with the chemical formula C₃H₉As. It is a colorless liquid that is highly flammable and toxic. This compound is primarily used in organic synthesis and as an intermediate in the production of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
i-Propylarsine can be synthesized through the reaction of isopropylmagnesium bromide with arsenic trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of isopropylmagnesium bromide by reacting isopropyl bromide with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the isopropylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
i-Propylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isopropylarsine oxide.
Reduction: It can be reduced to form isopropylarsine hydride.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed
Oxidation: Isopropylarsine oxide.
Reduction: Isopropylarsine hydride.
Substitution: Halogenated derivatives such as isopropylarsine chloride or bromide.
Aplicaciones Científicas De Investigación
i-Propylarsine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of i-Propylarsine involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methylarsine (CH₃AsH₂)
- Ethylarsine (C₂H₅AsH₂)
- Phenylarsine (C₆H₅AsH₂)
Comparison
i-Propylarsine is unique due to its isopropyl group, which imparts different chemical and physical properties compared to other alkylarsines. For instance, it has a higher boiling point and different reactivity patterns. Its toxicity and flammability are also distinct, making it suitable for specific industrial applications.
Propiedades
Fórmula molecular |
C3H7As |
|---|---|
Peso molecular |
118.01 g/mol |
InChI |
InChI=1S/C3H7As/c1-3(2)4/h3H,1-2H3 |
Clave InChI |
XVASVUJCACYSFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[As] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



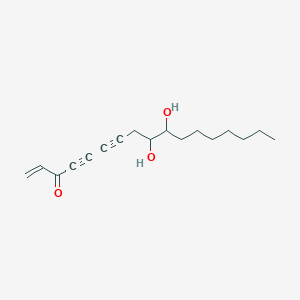
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
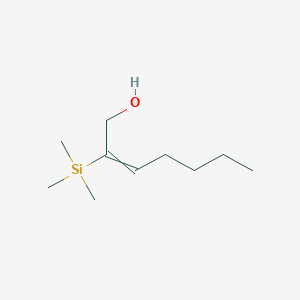

![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
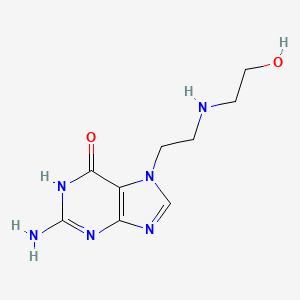
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

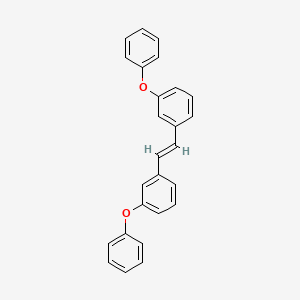
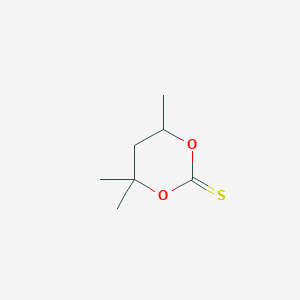

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
